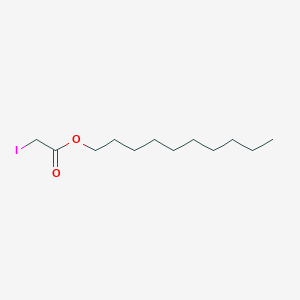
2-Propanone, methyl-2-propenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a hydrazone functional group, which is derived from the reaction of hydrazine with a carbonyl compound.
準備方法
Synthetic Routes and Reaction Conditions: 2-Propanone, methyl-2-propenylhydrazone can be synthesized through the reaction of acetone with methylallylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction scheme is as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 \rightarrow \text{CH}_3\text{C(NNHCH}_2\text{CH=CH}_2\text{)CH}_3 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted hydrazones depending on the reagents used.
科学的研究の応用
2-Propanone, methyl-2-propenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-propanone, methyl-2-propenylhydrazone involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, participate in nucleophilic addition reactions, and undergo various transformations that affect its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
2-Propanone, 2-propenylhydrazone: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Propanone, methylhydrazone: Lacks the propenyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Propanone, methyl-2-propenylhydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
62237-76-7 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.20 g/mol |
IUPAC名 |
N-methyl-N-(propan-2-ylideneamino)prop-2-en-1-amine |
InChI |
InChI=1S/C7H14N2/c1-5-6-9(4)8-7(2)3/h5H,1,6H2,2-4H3 |
InChIキー |
NLCRTRDPCWXYKO-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
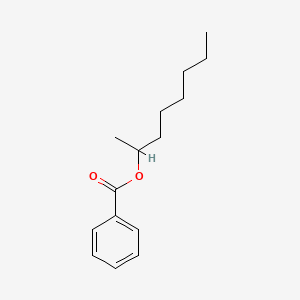
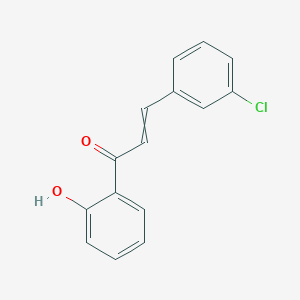
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
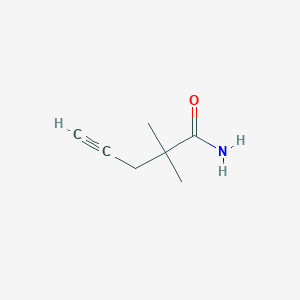
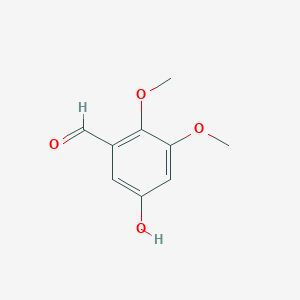
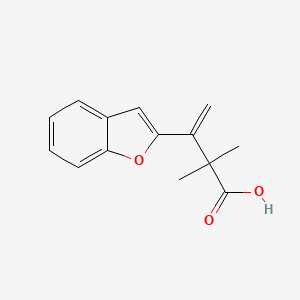

![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
